![molecular formula C24H21N3O2S B2389991 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide CAS No. 942003-39-6](/img/structure/B2389991.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide
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Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MBTC and has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Protonation Sites and Hydrogen Bonding Patterns
The research focuses on the structural characterization of mono-hydrobromide salts of certain N,4-diheteroaryl 2-aminothiazoles. This study, although not directly on N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide, sheds light on the intricacies of molecular structures, protonation sites, and hydrogen bonding patterns in similar compounds. Such understanding is crucial in the realm of drug design and material science (Böck et al., 2021).
Synthesis and Applications in Material Science
Co(II) Complexes and their Fluorescence Properties
The study involves the synthesis of Co(II) complexes of certain thiazol-2-yl benzenesulfonamides, highlighting their structural properties, fluorescence quenching, and potential anticancer activity. This research provides insight into the synthesis and applications of similar complex compounds in material science and oncology (Vellaiswamy & Ramaswamy, 2017).
Synthesis and Biological Activity of Derivatives
Antiviral Properties and COVID-19 Inhibition
This paper outlines the synthesis, characterization, and potential of certain thiazole clubbed pyridine scaffolds as COVID-19 inhibitors. The process involves molecular docking and dynamics simulation targeting the main protease of the virus. While the study does not directly involve N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide, it provides valuable insights into the antiviral capabilities of structurally related compounds (Alghamdi et al., 2023).
Photodynamic Therapy and Photosensitizer Applications
High Singlet Oxygen Quantum Yield Phthalocyanine
Research on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups unveils its remarkable potential as a Type II photosensitizer for cancer treatment in photodynamic therapy. This indicates the significant role that similar molecular structures can play in medicinal chemistry and cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Synthesis and Reactivity
Ligand Synthesis and Metal Complexation
The synthesis of novel ligands connecting an azaheterocycle with a thiazole subunit, and their subsequent use in creating novel heteroleptic cationic complexes with Ruthenium, demonstrates the compound's potential in catalysis and material science. This research provides a foundation for understanding the chemical behavior and applications of N,4-diheteroaryl 2-aminothiazoles in complexation and catalysis (Menzel et al., 2010).
properties
IUPAC Name |
(E)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-17-11-13-20(29-2)22-23(17)30-24(26-22)27(16-19-10-6-7-15-25-19)21(28)14-12-18-8-4-3-5-9-18/h3-15H,16H2,1-2H3/b14-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIINLEMYNLTYNY-WYMLVPIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide |
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